N-(beta-D-glucosyl)nicotinate
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Overview
Description
N-(beta-D-glucosyl)nicotinate is a N-(D-glucopyranosyl)nicotinate. It is a conjugate base of a N-(beta-D-glucosyl)nicotinic acid.
Scientific Research Applications
1. Role in Seed Germination and Stress Resistance
N-(beta-D-glucosyl)nicotinate, as part of nicotinate O-glucosylation, plays a significant role in seed germination, particularly under stress conditions in Arabidopsis thaliana. This process involves the glycosylation of nicotinate, a key intermediate in the NAD salvage pathway. It appears to be a metabolic trait specific to the Brassicaceae family. The enzyme NA glycosyltransferase, particularly UGT74F2, has been implicated in protecting plant cells from the toxicity of nicotinate overaccumulation during seed germination. This suggests that NA glycosylation may have evolved in the Brassicaceae family to enhance fitness under stress conditions (Li et al., 2015).
2. Niacin Metabolism in Tobacco Cells
In tobacco cells (Nicotiana tabacum), N-(beta-D-glucosyl)nicotinic acid has been identified as a novel metabolite of niacin. The biosynthesis of this compound is facilitated by the enzyme UDP-glucose: nicotinic acid-N-glucosyltransferase. This discovery points towards unique aspects of niacin metabolism in plant cells, which may have implications for understanding plant biochemistry and physiology (Taguchi et al., 1997).
3. Implications in Human and Animal Health
Research has explored the relative activity of N-(beta-D-glucopyranosyl)nicotinic acid in rats, where it is considered a detoxified product or storage form of nicotinic acid found in plants. Its relative activity compared to nicotinic acid has been examined through various health indices, indicating its potential importance in nutrition and health research (Nishitani et al., 1996).
4. Nicotinate Detoxification in Plants
N-Methylated nicotinate, produced by enzymes like NANMT and COMT, indicates a conserved nicotinate detoxification pathway in land plants. N-methylnicotinate is a ubiquitous conjugation in plants, suggesting an evolutionary adaptation for detoxification and metabolic efficiency. This research sheds light on the broader functions of NA conjugations in plants, contributing to our understanding of plant metabolism and evolution (Li et al., 2017).
Properties
Molecular Formula |
C12H15NO7 |
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Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
CRXJVFIHZPTDKA-KAMPLNKDSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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